pKₐ Depression by the Sulfone Group: Sulfonyldiacetic Acid Is 2.18–2.29 pKₐ Units More Acidic than Its Sulfide Analog
The first acid dissociation constant (pKₐ₁) of sulfonyldiacetic acid is 2.05 in aqueous medium at 25 °C, compared with 4.23 for thiodiacetic acid (sulfide analog), 2.80 for sulfinyldiacetic acid (sulfoxide analog), and 4.34 for pentanedioic acid (all-carbon analog) . This represents a ΔpKₐ₁ of –2.18 units versus the sulfide and –2.29 units versus the all-carbon backbone. The second dissociation constant (pKₐ₂) for sulfonyldiacetic acid is 2.60, yielding a remarkably narrow Δ(pKₐ₂ – pKₐ₁) of only 0.55 units, compared with 1.58 units for thiodiacetic acid . The compressed pKₐ gap means both carboxyl groups are substantially deprotonated within a narrow pH window, which directly impacts metal-chelate speciation.
| Evidence Dimension | First acid dissociation constant (pKₐ₁) in water at 25 °C |
|---|---|
| Target Compound Data | pKₐ₁ = 2.05; pKₐ₂ = 2.60 (sulfonyldiacetic acid) |
| Comparator Or Baseline | pKₐ₁ = 4.23 (thiodiacetic acid, sulfide); pKₐ₁ = 2.80 (sulfinyldiacetic acid, sulfoxide); pKₐ₁ = 4.34 (pentanedioic acid, carbon analog); pKₐ₁ = 2.79 (diglycolic acid, oxygen analog) |
| Quantified Difference | ΔpKₐ₁ = –2.18 vs. sulfide; –0.75 vs. sulfoxide; –2.29 vs. pentanedioic; –0.74 vs. diglycolic |
| Conditions | Aqueous medium, 25 °C, potentiometric titration; Series 4 dicarboxylic acids in Boschmann & Miller (2018), Tetrahedron |
Why This Matters
The ~2.2-unit pKₐ gap versus the sulfide analog means sulfonyldiacetic acid exists predominantly in its mono- or di-anionic form at pH values where thiodiacetic acid remains largely protonated, directly affecting solubility, metal-binding capacity, and reactivity in aqueous-phase applications.
